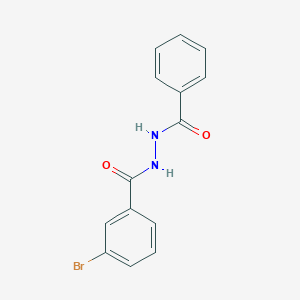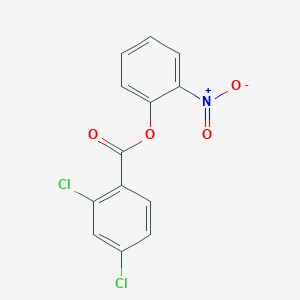
2-Nitrophenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 2,4-dichlorobenzoate (NDPB) is a widely used compound in scientific research due to its unique properties. It is a nitrophenyl ester that is synthesized through a simple reaction between 2-nitrophenol and 2,4-dichlorobenzoic acid. The structure of NDPB makes it an ideal candidate for use in various biochemical and physiological experiments.
Mecanismo De Acción
2-Nitrophenyl 2,4-dichlorobenzoate inhibits carboxylesterases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds. As a result, the metabolism of drugs and xenobiotics is inhibited, leading to an increase in their bioavailability and potential toxicity.
Biochemical and Physiological Effects:
2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of various drugs by inhibiting their metabolism. It has also been shown to increase the toxicity of certain drugs by preventing their metabolism and elimination from the body. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Nitrophenyl 2,4-dichlorobenzoate is its potency as a carboxylesterase inhibitor. This makes it a valuable tool for studying the role of carboxylesterases in drug metabolism and toxicity. However, 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations as well. It is highly reactive and can bind irreversibly to proteins, making it difficult to use in certain experiments. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate has been shown to have some toxicity in vivo, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on 2-Nitrophenyl 2,4-dichlorobenzoate. One area of interest is the development of more selective carboxylesterase inhibitors that can be used in vivo without causing toxicity. Additionally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to study the role of carboxylesterases in various diseases, such as cancer and neurodegenerative disorders. Finally, 2-Nitrophenyl 2,4-dichlorobenzoate could be used to investigate the pharmacokinetics and pharmacodynamics of new drugs in development.
In conclusion, 2-Nitrophenyl 2,4-dichlorobenzoate is a valuable tool in scientific research due to its unique properties as a carboxylesterase inhibitor. It has been used to investigate the role of carboxylesterases in drug metabolism and toxicity, as well as the pharmacokinetics and pharmacodynamics of various drugs. While 2-Nitrophenyl 2,4-dichlorobenzoate has some limitations, it remains an important compound for use in biochemical and physiological experiments.
Métodos De Síntesis
The synthesis of 2-Nitrophenyl 2,4-dichlorobenzoate is a simple one-step reaction that involves the condensation of 2-nitrophenol and 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-Nitrophenyl 2,4-dichlorobenzoate is widely used in scientific research due to its unique properties. It is a potent inhibitor of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics. 2-Nitrophenyl 2,4-dichlorobenzoate has been used to study the role of carboxylesterases in drug metabolism and toxicity. It has also been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
Propiedades
Número CAS |
7510-12-5 |
|---|---|
Nombre del producto |
2-Nitrophenyl 2,4-dichlorobenzoate |
Fórmula molecular |
C13H7Cl2NO4 |
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
(2-nitrophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-5-6-9(10(15)7-8)13(17)20-12-4-2-1-3-11(12)16(18)19/h1-7H |
Clave InChI |
MBXOPIVTHZMABE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
7510-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
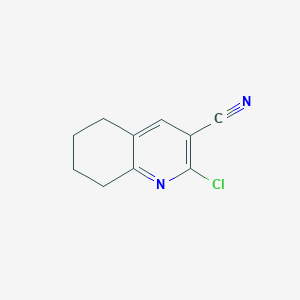
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
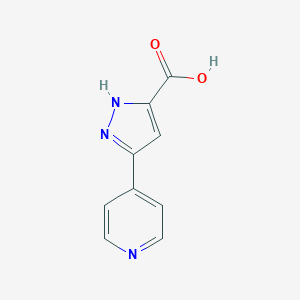
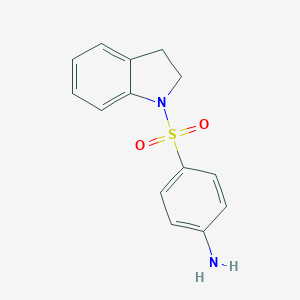
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

